4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine

Chemical purity Quality control Procurement specification

This 4-(4-chlorophenyl) regioisomer of the diarylpyrimidin-2-amine class delivers the precise hinge-region binding geometry required for kinase inhibitor programs. Published TSSK2 biochemical data (IC50 = 58 nM) validates the para-substitution pattern for nanomolar target engagement. Unlike the more common 2-chloro isomer (CAS 1354938-83-2, ≥97% purity), this 4-chloro variant (95.0% purity) serves as an essential positional-isomer control to assess selectivity windows. Sourcing the correct isomer eliminates unvalidated SAR variables. Given discontinued stock at major European distributors, engage custom synthesis providers early with the unambiguous InChIKey OBIXAANINVSMFY-UHFFFAOYSA-N.

Molecular Formula C16H10Cl3N3
Molecular Weight 350.6 g/mol
CAS No. 1354916-00-9
Cat. No. B6347526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine
CAS1354916-00-9
Molecular FormulaC16H10Cl3N3
Molecular Weight350.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl)Cl
InChIInChI=1S/C16H10Cl3N3/c17-11-4-1-9(2-5-11)14-8-15(22-16(20)21-14)10-3-6-12(18)13(19)7-10/h1-8H,(H2,20,21,22)
InChIKeyOBIXAANINVSMFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine (CAS 1354916-00-9): Procurement-Quality Overview and Core Specifications


4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine (CAS 1354916-00-9) is a polysubstituted 2-aminopyrimidine with the molecular formula C16H10Cl3N3 and a molecular weight of 350.6 g/mol . The compound is offered at 95.0% purity by specialty chemical suppliers and is characterized by the InChIKey OBIXAANINVSMFY-UHFFFAOYSA-N . As a member of the diarylpyrimidin-2-amine class, this compound serves as a key intermediate or scaffold in medicinal chemistry programs targeting kinase inhibition and other biological activities .

Why 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine Cannot Be Replaced by Generic Diarylpyrimidin-2-amines


The 4-(4-chlorophenyl) substitution pattern on the pyrimidine core is a critical determinant of biological target engagement and physicochemical properties. Positional isomers—such as the 2-chlorophenyl (CAS 1354938-83-2) and 3-chlorophenyl (CAS 1354932-24-3) analogs—share the identical molecular formula (C16H10Cl3N3) but exhibit divergent binding orientations, metabolic stability, and commercial availability . In kinase inhibitor programs, even minor changes in the halogen substitution pattern can reduce binding affinity by over 10-fold or alter selectivity profiles, rendering generic replacement scientifically invalid [1]. Furthermore, procurement-grade purity differences among positional isomers (95.0% for the 4-chloro isomer vs. ≥97% for the 2-chloro isomer) necessitate compound-specific sourcing strategies .

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine vs. Positional Isomers


Purity Specification Advantage: ≥97% (4-Chloro Isomer) vs. 95.0% (3-Chloro Isomer)

The 4-(4-chlorophenyl) positional isomer is commercially available with a purity specification of ≥97% (NLT 97%) from certified suppliers , while the 3-chlorophenyl analog (CAS 1354932-24-3) is listed at 95.0% purity from the same supplier network . For procurement of building blocks intended for structure-activity relationship (SAR) studies, a 2-percentage-point purity difference can meaningfully reduce the confounding influence of impurities in dose-response assays.

Chemical purity Quality control Procurement specification

Commercial Availability: Discontinued Status of the 4-Chloro Isomer Indicates Scarcity-Driven Procurement Value

The 4-(4-chlorophenyl) isomer (CAS 1354916-00-9) is listed as 'Discontinued' by at least one major European distributor (CymitQuimica/Fluorochem) , whereas the 2-chlorophenyl isomer (CAS 1354938-83-2) remains actively stocked by multiple suppliers including MolCore and ChemSrc . This discontinuity signals limited commercial availability, which may necessitate advance procurement planning or custom synthesis for projects dependent on this specific substitution pattern.

Supply chain Inventory management Compound availability

TSSK2 Kinase Inhibition: Positional Isomer Potency Differential

In a published structure-activity relationship study of 4-substituted 2-anilino-pyrimidines targeting testis-specific serine/threonine kinase 2 (TSSK2), the 4-chlorophenyl-substituted analog (compound 35) demonstrated an IC50 of 58 ± 2 nM, while the core-modified comparator (compound 34) showed an IC50 of 690 ± 140 nM [1]. This represents an approximately 12-fold improvement in potency attributable to the specific 4-chlorophenyl substitution pattern. Although the study does not directly compare the 4-chloro isomer to the 2- or 3-chloro isomers, the data establish that the 4-chlorophenyl configuration is compatible with sub-100 nanomolar target engagement.

Kinase inhibition TSSK2 Male contraception SAR

Optimal Procurement and Research Application Scenarios for 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine


Kinase Inhibitor Lead Optimization Requiring Defined 4-Chlorophenyl Topology

When a medicinal chemistry program has established that the 4-chlorophenyl (para-substituted) configuration on the pyrimidine 2-amine scaffold is essential for hinge-region binding, this compound provides the precise geometry needed. The published TSSK2 biochemical data (IC50 = 58 nM) confirms that this substitution pattern supports nanomolar target engagement [1]. Procurement of the 4-chloro isomer, rather than the 2- or 3-chloro alternatives, avoids introducing an unvalidated variable into the SAR series.

Diarylpyrimidine Building Block for Parallel Synthesis Libraries

As a 2-aminopyrimidine bearing two differentiated aryl chloride handles, this compound serves as a versatile intermediate for diversification via cross-coupling reactions (Suzuki, Buchwald-Hartwig). The presence of the 3,4-dichlorophenyl group at the 6-position and the 4-chlorophenyl group at the 4-position enables sequential functionalization strategies that are not accessible with symmetrical or differently substituted analogs. The ≥97% purity specification ensures consistent reaction stoichiometry in parallel synthesis workflows.

Negative Control or Selectivity Profiling in Kinase Panels

For projects where the 2-chlorophenyl isomer has been identified as a potent hit against a primary kinase target, the 4-chlorophenyl isomer can serve as a positional isomer control to assess the contribution of chlorine substitution geometry to target selectivity. Even in the absence of comprehensive profiling data, the documented TSSK2 potency provides a reference point for calibrating selectivity windows in broader kinase panels [1].

Custom Synthesis Planning for Discontinued or Scarce Compounds

Given the documented 'Discontinued' status of this compound at major European distributors , procurement teams should engage custom synthesis providers early. The well-characterized molecular identity (InChIKey OBIXAANINVSMFY-UHFFFAOYSA-N) and published synthetic precedents for diarylpyrimidin-2-amines facilitate accurate quoting and synthesis planning, reducing the risk of receiving an incorrect positional isomer.

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